molecular formula C10H20O2 B595005 2-ETHYLHEXYL-D17 ACETATE CAS No. 1219802-70-6

2-ETHYLHEXYL-D17 ACETATE

Cat. No.: B595005
CAS No.: 1219802-70-6
M. Wt: 189.372
InChI Key: WOYWLLHHWAMFCB-PFUYVGSFSA-N
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Description

2-Ethylhexyl-d17 acetate: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a stable isotope-labeled version of 2-ethylhexyl acetate, commonly used in various scientific research applications. The presence of deuterium makes it particularly useful in studies involving mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl-d17 acetate typically involves the esterification of deuterium-labeled 2-ethylhexanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled starting materials are sourced from specialized suppliers to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl-d17 acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl-d17 acetate is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 2-ethylhexyl-d17 acetate involves its interaction with various molecular targets and pathways. In biological systems, the compound is metabolized similarly to its non-deuterated counterpart, but the presence of deuterium can alter the rate of metabolism. This alteration is due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds, leading to slower reaction rates. This property is particularly useful in studying metabolic pathways and drug interactions .

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexyl-d17 acetate is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium allows for precise tracking and quantification in mass spectrometry studies, making it a valuable tool in various scientific fields .

Biological Activity

2-Ethylhexyl-D17 acetate (CAS Number: 103-09-3) is an organic compound widely used in various industrial applications, including as a solvent and in fragrances. Understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is an ester formed from 2-ethylhexanol and acetic acid. Its molecular formula is C10H20O2C_{10}H_{20}O_2 with a molecular weight of approximately 172.27 g/mol. The compound is known for its volatility and hydrophobic characteristics, which influence its interaction with biological systems.

Metabolism and Hydrolysis

Research indicates that this compound undergoes rapid hydrolysis in biological systems, primarily catalyzed by esterases and proteases present in mammalian tissues. In vitro studies demonstrate that the compound is hydrolyzed to 2-ethylhexan-1-ol, which has a half-life of approximately 2.3 minutes in blood . This rapid metabolism suggests that the biological effects observed may be predominantly due to its hydrolyzed form.

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the potential mutagenic effects of this compound and its metabolites. Notably, studies involving the metabolite 2-ethyl-1-hexanol indicated no significant increase in chromosome aberrations in cultured mammalian cells, both with and without metabolic activation . Similar findings were reported for related compounds, suggesting that this compound does not pose a significant genotoxic risk under standard exposure conditions.

Acute Toxicity

Acute toxicity studies have shown varied responses depending on the route of exposure. For instance, oral administration in rodent models indicated a no-observed-adverse-effect level (NOAEL) of 125 mg/kg/day . Higher doses resulted in significant physiological changes, including increased organ weights and alterations in blood parameters.

Subchronic Toxicity

In subchronic studies involving repeated oral dosing, effects such as reduced body weight gain and increased reticulocyte counts were observed at higher dosage levels (≥250 mg/kg/day). These findings highlight the compound's potential to induce systemic effects when exposure levels exceed safety thresholds .

Case Studies and Ecotoxicological Impact

Ecotoxicological assessments have revealed that compounds like this compound can impact aquatic ecosystems. Studies on road runoff characterized the presence of various toxicants, including esters like this compound, which could affect aquatic life through bioaccumulation and toxicity .

Properties

CAS No.

1219802-70-6

Molecular Formula

C10H20O2

Molecular Weight

189.372

IUPAC Name

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate

InChI

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D

InChI Key

WOYWLLHHWAMFCB-PFUYVGSFSA-N

SMILES

CCCCC(CC)COC(=O)C

Synonyms

2-ETHYLHEXYL-D17 ACETATE

Origin of Product

United States

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